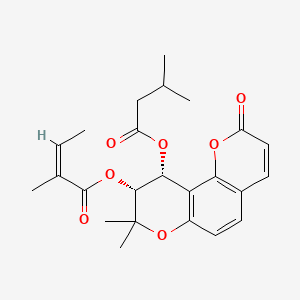

Praeruptorin C

説明

isolated from root of Peucedanum praeruptorum Dunn; RN from Toxlit; structure given in first source

特性

IUPAC Name |

[(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3/b14-7-/t21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUVJROSOIXJGR-IULGZIFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101100692 |

Source

|

| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101100692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72463-77-5, 83382-71-2 |

Source

|

| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72463-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Praeruptorin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083382712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101100692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Vascular Dynamics of Praeruptorin C: A Mechanistic Whitepaper

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin C, a naturally occurring pyranocoumarin, has garnered interest within the scientific community for its potential therapeutic applications. While its congener, Praeruptorin A, has been more extensively studied for its vasorelaxant properties, the precise mechanisms underpinning the action of this compound on vascular smooth muscle remain an area of active investigation. This technical guide synthesizes the current, albeit limited, understanding of this compound's effects on vascular smooth muscle cells (VSMCs) and provides a comparative context with the more thoroughly characterized Praeruptorin A, offering insights for future research and drug development endeavors.

Core Mechanisms of Action: An Overview

The regulation of vascular tone is a complex interplay of signaling pathways within vascular smooth muscle cells that control their contraction and relaxation. Key players in this process include intracellular calcium (Ca²⁺) concentrations, the activity of various ion channels, and the balance of signaling cascades such as the RhoA/ROCK pathway. While direct evidence for this compound's vasodilatory mechanism is scarce, its inhibitory effects on VSMC proliferation suggest an interaction with fundamental cellular processes that may also influence vascular tone.

Inhibition of Vascular Smooth Muscle Cell Proliferation

A pivotal study on this compound demonstrated its ability to suppress the proliferation of cattle aortic smooth muscle cells in a concentration-dependent manner, effective at concentrations ranging from 0.001 µmol/L to 10 µmol/L[1]. This inhibitory action was observed in both angiotensin II-stimulated and serum-induced proliferation models[1]. The underlying mechanism for this anti-proliferative effect was linked to a blockage of the cell cycle at the G1-S transition phase[1]. This finding is significant as abnormal VSMC proliferation is a key contributor to the pathogenesis of vascular diseases such as atherosclerosis and restenosis.

Table 1: Inhibitory Effects of this compound on Vascular Smooth Muscle Cell Proliferation

| Parameter | Cell Type | Stimulant | This compound Concentration Range | Observed Effect | Reference |

| Proliferation | Cattle Aortic Smooth Muscle Cells | Angiotensin II | 0.001 - 10 µmol/L | Concentration-dependent suppression | [1] |

| Proliferation | Cattle Aortic Smooth Muscle Cells | Bovine Serum | 0.001 - 10 µmol/L | Partial inhibition | [1] |

| Cell Cycle | Cattle Aortic Smooth Muscle Cells | - | Not Specified | G1-S phase block | [1] |

Postulated Vasodilatory Mechanisms: Inferences from Praeruptorin A

Given the structural similarity between this compound and Praeruptorin A, it is plausible that they share some mechanisms of action related to vasodilation. Extensive research on Praeruptorin A has revealed a multi-faceted mechanism involving both endothelium-dependent and -independent pathways.

Endothelium-Dependent Vasodilation (A Praeruptorin A Model)

Studies on Praeruptorin A have shown that its vasorelaxant effect is significantly dependent on the presence of a functional endothelium[2][3]. The proposed pathway involves the stimulation of endothelial nitric oxide synthase (eNOS) leading to the production of nitric oxide (NO). NO then diffuses to the underlying vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), resulting in increased levels of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels are believed to activate protein kinase G (PKG), which in turn phosphorylates various downstream targets to reduce intracellular Ca²⁺ concentration and induce smooth muscle relaxation.

Endothelium-Independent Vasodilation (A Praeruptorin A Model)

Praeruptorin A also exhibits vasorelaxant effects in the absence of the endothelium, suggesting a direct action on vascular smooth muscle cells[2]. This is primarily attributed to the inhibition of Ca²⁺ influx through L-type voltage-gated calcium channels (VGCCs)[2]. By blocking these channels, Praeruptorin A reduces the entry of extracellular Ca²⁺, a critical step for the initiation and maintenance of smooth muscle contraction.

Experimental Protocols: A Framework for Future this compound Research

To elucidate the specific mechanisms of this compound, researchers can adapt established protocols used for studying other vasodilators, including Praeruptorin A.

Isometric Tension Studies in Isolated Aortic Rings

This ex vivo method is fundamental for assessing the direct vasorelaxant effects of a compound.

Protocol:

-

Tissue Preparation: Male Wistar rats (250-300 g) are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution. The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width. For endothelium-denuded preparations, the endothelial layer is gently removed by rubbing the intimal surface with a small wire.

-

Mounting: Aortic rings are mounted in organ baths containing K-H solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.

-

Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, the rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (1 µM) or KCl (60 mM).

-

Drug Application: Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath to generate a concentration-response curve.

-

Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. EC₅₀ values (the concentration of the compound that produces 50% of the maximal response) are calculated to determine the potency of this compound.

Measurement of Intracellular Calcium ([Ca²⁺]i)

Fluorescent Ca²⁺ indicators, such as Fura-2 AM, can be used to measure changes in [Ca²⁺]i in cultured vascular smooth muscle cells.

Protocol:

-

Cell Culture: Primary vascular smooth muscle cells are isolated from rat aortas and cultured in appropriate media.

-

Cell Loading: Cultured VSMCs are loaded with the fluorescent Ca²⁺ indicator Fura-2 AM (e.g., 5 µM) for a specified time (e.g., 30-60 minutes) at 37°C.

-

Fluorescence Measurement: The cells are then washed and placed on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. The cells are alternately excited at 340 nm and 380 nm, and the emission fluorescence is recorded at 510 nm.

-

Stimulation: After obtaining a baseline reading, cells are stimulated with a vasoconstrictor (e.g., phenylephrine) in the presence or absence of this compound.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated and used to determine the intracellular Ca²⁺ concentration.

Future Directions and Conclusion

The current body of literature provides a limited but intriguing glimpse into the potential vascular effects of this compound, primarily highlighting its anti-proliferative action on vascular smooth muscle cells. To fully elucidate its mechanism of action in vasodilation, future research should focus on:

-

Direct Vasorelaxation Studies: Conducting comprehensive isometric tension studies with this compound on isolated arterial rings, both with and without intact endothelium, to determine its direct vasodilatory effects and potency.

-

Ion Channel Investigations: Utilizing patch-clamp electrophysiology to investigate the effects of this compound on specific ion channels crucial for VSMC function, including L-type Ca²⁺ channels and various K⁺ channels (e.g., BKca, Kv).

-

Signaling Pathway Analysis: Employing molecular biology techniques such as Western blotting to assess the impact of this compound on key signaling pathways, including the NO-cGMP and RhoA/ROCK pathways.

-

Intracellular Calcium Measurements: Performing detailed studies to measure the effect of this compound on intracellular Ca²⁺ levels in VSMCs in response to various vasoconstrictors.

By pursuing these avenues of research, the scientific community can build a comprehensive understanding of the vascular pharmacology of this compound. This knowledge will be invaluable for evaluating its therapeutic potential in cardiovascular diseases characterized by abnormal vascular tone and remodeling, and for guiding the development of novel, targeted therapies. The structural similarities with Praeruptorin A provide a strong rationale for investigating shared mechanisms, while also exploring the unique properties that may be conferred by the structural differences of this compound.

References

The Primary Cellular Target of Praeruptorin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeruptorin C (PC), a pyranocoumarin derivative isolated from the root of Peucedanum praeruptorum Dunn, has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the primary cellular target of this compound, focusing on its mechanism of action, quantitative effects, and the experimental methodologies used for its characterization. Evidence strongly indicates that the primary cellular target of this compound is the L-type voltage-gated calcium channel (L-VGCC) . Additionally, this document explores other significant cellular effects of this compound, including its modulation of the ERK/CTSD signaling pathway and its activation of the constitutive androstane receptor (CAR). This guide is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Primary Cellular Target: L-Type Voltage-Gated Calcium Channels

This compound functions as a potent antagonist of L-type voltage-gated calcium channels.[1] This mechanism underlies its observed effects on cardiovascular parameters, such as vasodilation and negative inotropy. By blocking the influx of extracellular calcium into cells, this compound modulates various calcium-dependent cellular processes.

Quantitative Data on L-Type Calcium Channel Inhibition

The inhibitory effect of this compound on L-type calcium channels has been quantified using various experimental approaches. The available data are summarized in the table below.

| Parameter | Value | Cell Type/System | Method | Reference |

| pD₂' | 5.7 | Not specified | Functional Assay | [1] |

| IC₅₀ (approx.) | 1.0 µM | Rat Ventricular Myocytes | Fura-2 Calcium Imaging | [2] |

Note: The IC₅₀ value is approximated from the finding that 1.0 µM this compound inhibits the KCl-induced elevation of intracellular Ca²⁺ by 50%.[2]

Signaling Pathway of L-Type Calcium Channel Inhibition

This compound directly blocks the pore of the L-type voltage-gated calcium channel, preventing the influx of Ca²⁺ ions into the cell upon membrane depolarization. This leads to a reduction in intracellular calcium concentration, which in turn inhibits downstream calcium-dependent signaling pathways responsible for processes like muscle contraction.

Other Cellular Targets and Pathways

Beyond its primary action on calcium channels, this compound has been shown to modulate other important cellular signaling pathways.

Inhibition of ERK/CTSD Signaling Pathway

In the context of non-small cell lung cancer (NSCLC), this compound has been demonstrated to suppress cell proliferation and metastasis by inactivating the ERK/CTSD signaling pathway.[3][4]

| Effect | Concentration | Cell Line | Method | Reference |

| Significant suppression of ERK1/2 phosphorylation | 20 µM | A549 (NSCLC) | Western Blot | [3] |

| Significant reduction of Cathepsin D (CTSD) expression | 10-30 µM | A549 (NSCLC) | Western Blot, RT-qPCR | [3] |

This compound treatment leads to a decrease in the phosphorylation and activation of ERK1/2. This, in turn, results in the downregulation of Cathepsin D (CTSD), a protease implicated in tumor invasion and metastasis.

Activation of Constitutive Androstane Receptor (CAR)

This compound has been identified as an activator of the constitutive androstane receptor (CAR), a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport. This activation leads to the upregulation of multidrug resistance-associated protein 2 (MRP2).

Upon activation by this compound, CAR translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific response elements in the promoter region of target genes, such as ABCC2 (encoding MRP2), to induce their transcription.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the cellular targets of this compound.

Patch-Clamp Electrophysiology for L-Type Ca²⁺ Channel Activity

This protocol is designed to measure the effect of this compound on L-type voltage-gated calcium currents in isolated cardiomyocytes.

3.1.1. Cell Preparation:

-

Isolate ventricular myocytes from adult rat hearts using enzymatic digestion with collagenase and protease.

-

Plate the isolated myocytes on laminin-coated glass coverslips and allow them to adhere for at least 2 hours in a CO₂ incubator at 37°C.

3.1.2. Electrophysiological Recording:

-

Mount a coverslip with adherent myocytes onto the stage of an inverted microscope equipped with a patch-clamp amplifier.

-

Use borosilicate glass pipettes (2-4 MΩ resistance) filled with an internal solution containing (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with CsOH).

-

The external solution should contain (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Establish a whole-cell patch-clamp configuration.

-

Hold the membrane potential at -80 mV. Elicit Ca²⁺ currents by applying depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 200 ms.

-

Record baseline Ca²⁺ currents.

-

Perfuse the cells with the external solution containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).

-

Record Ca²⁺ currents in the presence of this compound at each concentration.

3.1.3. Data Analysis:

-

Measure the peak inward Ca²⁺ current at each voltage step before and after the application of this compound.

-

Construct current-voltage (I-V) curves.

-

Calculate the percentage of inhibition of the peak Ca²⁺ current at each concentration of this compound.

-

Determine the IC₅₀ value by fitting the concentration-response data to a Hill equation.

Fura-2 Calcium Imaging

This protocol measures changes in intracellular calcium concentration in response to depolarization and the inhibitory effect of this compound.

3.2.1. Cell Preparation and Dye Loading:

-

Culture rat ventricular myocytes on glass-bottom dishes.

-

Wash the cells with a balanced salt solution (BSS) containing (in mM): 130 NaCl, 5.4 KCl, 2 CaCl₂, 0.8 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

-

Load the cells with 5 µM Fura-2 AM in BSS for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with BSS to remove extracellular Fura-2 AM and allow for de-esterification for 30 minutes.

3.2.2. Calcium Imaging:

-

Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite Fura-2 alternately at 340 nm and 380 nm, and collect the emission at 510 nm.

-

Record baseline fluorescence ratios.

-

Induce depolarization and subsequent calcium influx by adding a high-potassium solution (e.g., BSS with 75 mM KCl, with an equimolar reduction in NaCl).

-

After the calcium signal stabilizes, add this compound at the desired concentration (e.g., 1.0 µM) and continue recording.

-

At the end of the experiment, calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rmax) with the addition of a calcium ionophore (e.g., 10 µM ionomycin) in the presence of high extracellular Ca²⁺, and the minimum fluorescence ratio (Rmin) with the addition of a calcium chelator (e.g., 10 mM EGTA).

3.2.3. Data Analysis:

-

Calculate the 340/380 nm fluorescence ratio for each time point.

-

Convert the fluorescence ratio to intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380).

-

Quantify the percentage of inhibition of the KCl-induced calcium increase by this compound.

Western Blot for ERK1/2 Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of ERK1/2.

3.3.1. Cell Culture and Treatment:

-

Culture A549 human non-small cell lung cancer cells in appropriate media until they reach 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 30 µM) for a specified time (e.g., 24 hours).

3.3.2. Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

3.3.3. Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with a primary antibody against total ERK1/2 as a loading control.

3.3.4. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.

-

Express the results as a fold change relative to the untreated control.

Constitutive Androstane Receptor (CAR) Luciferase Reporter Assay

This assay measures the ability of this compound to activate CAR-mediated gene transcription.

3.4.1. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HepG2) in a 24-well plate.

-

Co-transfect the cells with an expression vector for human CAR, a luciferase reporter plasmid containing a CAR-responsive element (e.g., from the CYP2B6 promoter), and a Renilla luciferase control vector for normalization.

3.4.2. Compound Treatment:

-

After 24 hours of transfection, treat the cells with various concentrations of this compound or a known CAR agonist (e.g., CITCO) as a positive control.

-

Incubate the cells for another 24 hours.

3.4.3. Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

3.4.4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

-

Determine the EC₅₀ value for CAR activation by fitting the concentration-response data to a suitable model.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for investigating the cellular targets of a compound like this compound.

Conclusion

The primary cellular target of this compound is unequivocally the L-type voltage-gated calcium channel. Its inhibitory action on these channels provides a clear mechanistic basis for its observed cardiovascular effects. Furthermore, this compound exhibits significant modulatory activity on other key cellular pathways, including the ERK/CTSD and CAR signaling cascades, which contribute to its potential therapeutic applications in oncology and drug metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular interactions and offers detailed experimental frameworks for its further investigation. A thorough understanding of these mechanisms is crucial for the continued development and potential clinical application of this promising natural compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [Effects of praeruptorin-C on cytosolic free calcium in cultured rat heart cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antiproliferative and Antimetastatic Effects of this compound on Human Non-Small Cell Lung Cancer Through Inactivating ERK/CTSD Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Properties of Praeruptorin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeruptorin C (PC), a pyranocoumarin derivative isolated from the root of Peucedanum praeruptorum Dunn, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its anti-cancer, neuroprotective, cardiovascular, and anti-inflammatory effects. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of associated signaling pathways are presented to facilitate further research and drug development endeavors.

Anti-Cancer Properties

This compound has demonstrated significant anti-proliferative and anti-metastatic effects, particularly in non-small cell lung cancer (NSCLC).[1] Its mechanism of action is primarily linked to the inactivation of the ERK/CTSD signaling pathway.

Quantitative Data: Anti-Cancer Effects

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Viability) | A549 (NSCLC) | 33.5 ± 7.5 µM | [2] |

| H1299 (NSCLC) | 30.7 ± 8.4 µM | [2] |

Signaling Pathway: ERK/CTSD Inactivation

This compound inhibits the phosphorylation and activation of the ERK1/2 signaling pathway. This, in turn, leads to the downregulation of Cathepsin D (CTSD), a key protein involved in cancer cell invasion and migration.[1]

Experimental Protocols

-

Seed A549 or H1299 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

-

Lyse this compound-treated and control cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, CTSD, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Neuroprotective Properties

This compound exhibits significant neuroprotective effects against excitotoxicity, primarily by modulating NMDA receptor activity and downstream apoptotic pathways.[3]

Quantitative Data: Neuroprotective Effects

| Parameter | Model | Effect | Concentration | Reference |

| Neuronal Viability | NMDA-induced excitotoxicity in cortical neurons | 92.5 ± 7.5% protection vs. NMDA alone | 10 µM | [4] |

| Intracellular Ca2+ Overload | NMDA-injured neurons | Reversal of Ca2+ overload | Not specified | [3] |

| Bcl-2/Bax Ratio | NMDA-injured neurons | Increased ratio | Not specified | [3][4] |

| Motor Deficit Alleviation | 3-NP-induced Huntington's disease model in mice | Significant improvement | 1.5 and 3.0 mg/kg | [5][6] |

Signaling Pathway: NMDA Receptor Modulation

This compound selectively down-regulates the expression of the GluN2B subunit of the NMDA receptor, which is heavily implicated in excitotoxic neuronal death. This leads to a reduction in intracellular calcium influx and subsequent inhibition of the mitochondrial apoptosis pathway.[3][4]

Experimental Protocols

-

Culture primary cortical neurons from embryonic day 15-17 mice.

-

After 7-9 days in vitro, pre-treat neurons with this compound (e.g., 0.1, 1, 10 µM) for 24 hours.

-

Induce excitotoxicity by exposing neurons to 200 µM NMDA for 30 minutes in a magnesium-free buffer.

-

Wash the cells and return them to the original culture medium for 24 hours.

-

Assess cell viability using the MTT assay as described in section 1.3.1.

-

Load cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye and mount them on a fluorescence microscope.

-

Establish a baseline fluorescence reading.

-

Perfuse the cells with a buffer containing NMDA in the presence or absence of this compound.

-

Record changes in fluorescence intensity over time to measure intracellular calcium concentrations.

Cardiovascular Properties

This compound exhibits vasorelaxant and cardioprotective effects, primarily through its action as a calcium channel blocker.

Quantitative Data: Cardiovascular Effects

| Parameter | Model | Value | Reference |

| pD'2 (Calcium Antagonism) | Potassium-depolarized swine coronary strips | 5.7 | [7] |

| IC50 (Vasorelaxation) | Swine coronary artery | 79 µM | [7] |

| Inhibition of Ca2+ Elevation | Rat ventricular myocytes (75 mM KCl) | 50% inhibition at 1.0 µM | [8] |

| Rat ventricular myocytes (10 M CaCl2) | 31% inhibition at 1.0 µM | [8] | |

| Rat ventricular myocytes (3 µM Bay K 8644) | 42% inhibition at 1.0 µM | [8] |

Mechanism of Action: Calcium Channel Blockade

This compound inhibits the influx of extracellular calcium through voltage-dependent calcium channels in vascular smooth muscle cells and cardiomyocytes. This leads to vasodilation and a negative inotropic effect on the heart.[8]

Experimental Protocol: Vasorelaxation in Isolated Aortic Rings

-

Isolate the thoracic aorta from a rat and cut it into 2-3 mm rings.

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

-

Pre-contract the aortic rings with a vasoconstrictor (e.g., phenylephrine or KCl).

-

Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath.

-

Record the changes in isometric tension to determine the concentration-response curve for vasorelaxation.

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Effects

| Parameter | Model | Effect | Concentration | Reference |

| TNF-α and IL-1β Production | CFA-injected mice (anterior cingulate cortex) | Reduced levels | 3 mg/kg | [9] |

| Microglial Activation | CFA-injected mice (anterior cingulate cortex) | Inhibited | 3 mg/kg | [9] |

Signaling Pathway: Inhibition of Microglial Activation

In a model of inflammatory pain, this compound was shown to inhibit the activation of microglia in the anterior cingulate cortex. This resulted in a decrease in the release of pro-inflammatory cytokines such as TNF-α and IL-1β.[9]

Experimental Protocol: Measurement of Pro-inflammatory Cytokines (ELISA)

-

Induce an inflammatory response in an animal model (e.g., Complete Freund's Adjuvant injection).

-

Treat the animals with this compound or a vehicle control.

-

Collect tissue samples (e.g., brain regions) or serum at a specified time point.

-

Homogenize the tissue samples and prepare lysates.

-

Use commercially available ELISA kits to quantify the levels of TNF-α and IL-1β in the tissue lysates or serum according to the manufacturer's instructions.

Conclusion

This compound is a promising natural compound with a wide range of pharmacological activities. Its ability to modulate key signaling pathways involved in cancer, neurodegeneration, cardiovascular disease, and inflammation makes it a valuable candidate for further investigation and potential therapeutic development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore the full therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The neuroprotective effect of this compound against NMDA-induced apoptosis through down-regulating of GluN2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of this compound on 3-nitropropionic acid induced Huntington's disease-like symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reprocell.com [reprocell.com]

- 8. [Effects of praeruptorin-C on cytosolic free calcium in cultured rat heart cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pra-C exerts analgesic effect through inhibiting microglial activation in anterior cingulate cortex in complete Freund's adjuvant-induced mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Praeruptorin C: A Comprehensive Technical Guide to its Function as a Calcium Channel Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin C (Pra-C), a khellactone-type coumarin isolated from the dried roots of Peucedanum praeruptorum Dunn, has emerged as a significant bioactive compound with a notable inhibitory effect on voltage-gated calcium channels. This technical guide provides an in-depth analysis of this compound's mechanism of action as a calcium channel antagonist, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways. Pra-C's potential as a therapeutic agent, particularly in cardiovascular and smooth muscle-related disorders, is underscored by its ability to modulate intracellular calcium concentrations.

Core Mechanism of Action: L-Type Calcium Channel Antagonism

This compound primarily exerts its physiological effects by acting as an antagonist of L-type voltage-gated calcium channels (LTCCs). These channels, particularly the CaV1.2 subtype, are crucial in regulating calcium influx into vascular smooth muscle cells (VSMCs) and cardiomyocytes. By blocking these channels, this compound reduces the influx of extracellular calcium, a critical step in the signaling cascade that leads to muscle contraction. This antagonistic action underlies its observed effects on vasorelaxation and cardiac function. The potency of this compound as a calcium antagonist has been quantified with a pD2' value of approximately 5.7.

Quantitative Data on this compound Activity

The inhibitory effects of this compound on intracellular calcium levels and cellular processes have been quantified in various experimental settings. The following tables summarize the key quantitative data available.

| Parameter | Value | Cell Type/Tissue | Condition | Reference |

| pD2' | 5.7 | Not Specified | Calcium Antagonism | MedchemExpress |

| Inhibition of Ca2+ Elevation | ||||

| vs. 75 mM KCl | 50% inhibition at 1.0 µM | Rat Ventricular Myocytes | Potassium-induced depolarization | --INVALID-LINK-- |

| vs. 10 mM CaCl2 | 31% inhibition at 1.0 µM | Rat Ventricular Myocytes | High extracellular calcium | --INVALID-LINK-- |

| vs. 3 µM Bay K 8644 | 42% inhibition at 1.0 µM | Rat Ventricular Myocytes | L-type calcium channel agonist | --INVALID-LINK-- |

| Inhibition of Cell Proliferation | ||||

| Concentration Range | 0.001 µM to 10 µM | Cattle Aortic Smooth Muscle Cells | Angiotensin II-induced proliferation | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound as a calcium channel antagonist.

Whole-Cell Patch-Clamp Electrophysiology for L-Type Calcium Currents

This protocol is designed to measure the effect of this compound on L-type calcium channel currents (ICa,L) in vascular smooth muscle cells.

Cell Preparation:

-

Isolate vascular smooth muscle cells (VSMCs) from the thoracic aorta of a rat via enzymatic digestion using a solution containing collagenase and papain.

-

Plate the isolated cells on glass coverslips and culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Use cells for recording within 24-48 hours of isolation.

Recording Solutions:

-

External Solution (in mM): 120 tetraethylammonium chloride (TEA-Cl), 10 BaCl2 (as the charge carrier to increase current amplitude and reduce Ca2+-dependent inactivation), 1 MgCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with TEA-OH.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Tris-GTP, and 10 HEPES. Adjust pH to 7.2 with CsOH.

Recording Procedure:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Transfer a coverslip with adherent VSMCs to a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Establish a giga-ohm seal between the patch pipette and a single VSMC.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the membrane potential at -80 mV.

-

Elicit L-type calcium currents by applying depolarizing voltage steps to 0 mV for 200 ms at a frequency of 0.1 Hz.

-

After obtaining a stable baseline current, perfuse the chamber with the external solution containing various concentrations of this compound.

-

Record the inhibition of the peak inward current at each concentration to determine the dose-response relationship and calculate the IC50 value.

Patch-clamp experimental workflow.

Intracellular Calcium Imaging with Fura-2/AM

This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.

Cell Preparation and Dye Loading:

-

Culture rat ventricular myocytes or vascular smooth muscle cells on glass coverslips.

-

Prepare a Fura-2/AM loading solution by dissolving Fura-2/AM in DMSO to create a 1 mM stock solution. Dilute the stock solution in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization.

-

Incubate the cells with the Fura-2/AM loading solution for 30-45 minutes at 37°C in the dark.

-

Wash the cells with the physiological salt solution to remove extracellular dye and allow for de-esterification of the Fura-2/AM within the cells for 15-30 minutes.

Imaging Procedure:

-

Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission fluorescence at 510 nm.

-

Establish a stable baseline fluorescence ratio (F340/F380).

-

Induce an increase in [Ca2+]i by applying a depolarizing stimulus (e.g., 75 mM KCl) or a calcium channel agonist (e.g., 3 µM Bay K 8644).

-

Once a stable elevated [Ca2+]i is achieved, perfuse the cells with a solution containing this compound at various concentrations.

-

Record the change in the F340/F380 ratio to determine the inhibitory effect of Pra-C on [Ca2+]i. The percentage of inhibition can be calculated relative to the peak response induced by the stimulus.

Calcium imaging experimental workflow.

Rat Aortic Ring Vasorelaxation Assay

This ex vivo protocol assesses the functional effect of this compound on vascular tone.

Tissue Preparation:

-

Euthanize a male Sprague-Dawley rat and excise the thoracic aorta.

-

Clean the aorta of adherent connective and adipose tissue in cold Krebs-Henseleit (K-H) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose).

-

Cut the aorta into rings of 2-3 mm in length. The endothelium can be removed by gently rubbing the intimal surface with a fine wire if endothelium-independent effects are to be studied.

-

Suspend the aortic rings between two stainless steel hooks in an organ bath containing K-H solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

Experimental Procedure:

-

Equilibrate the aortic rings under a resting tension of 1.5-2.0 g for 60-90 minutes, changing the K-H solution every 15-20 minutes.

-

Induce a sustained contraction with a vasoconstrictor, such as phenylephrine (1 µM) or KCl (60 mM).

-

Once the contraction has reached a stable plateau, add this compound cumulatively in increasing concentrations to the organ bath.

-

Record the changes in isometric tension.

-

Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

Signaling Pathways

The primary signaling pathway affected by this compound in vascular smooth muscle cells is the calcium-dependent contraction pathway. By blocking L-type calcium channels, Pra-C initiates a cascade of events leading to vasorelaxation.

Pra-C vasorelaxation signaling pathway.

Conclusion

This compound is a potent L-type calcium channel antagonist with well-documented effects on vascular smooth muscle and cardiac cells. Its ability to inhibit calcium influx leads to vasorelaxation and a reduction in cardiac contractility, highlighting its therapeutic potential for cardiovascular diseases such as hypertension. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the pharmacological properties and clinical applications of this promising natural compound. Future studies should focus on elucidating its selectivity for different calcium channel subtypes and further detailing its downstream signaling effects to fully realize its therapeutic utility.

The Structure-Activity Relationship of Praeruptorin C: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Promising Natural Pyranocoumarin

Introduction

Praeruptorin C, a naturally occurring angular-type pyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, has garnered significant interest in the scientific community for its diverse and potent pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, focusing on its anticancer, anti-inflammatory, neuroprotective, and cardiovascular effects. Tailored for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further investigation and therapeutic development of this promising scaffold.

This compound belongs to the khellactone coumarin class of compounds, characterized by a specific stereochemistry at the C-3' and C-4' positions of the dihydropyran ring.[2] Its unique chemical architecture is pivotal to its biological functions, and understanding the relationship between its structural features and its activity is paramount for the design of novel, more potent, and selective therapeutic agents.

Biological Activities and Structure-Activity Relationships

The biological effects of this compound are multifaceted, with research highlighting its potential in several therapeutic areas. The following sections delve into the specifics of these activities and the available SAR data, primarily through comparison with other naturally occurring praeruptorins.

Anticancer Activity

This compound has demonstrated significant antiproliferative and antimetastatic effects, particularly in non-small cell lung cancer (NSCLC).[1] Studies have shown that this compound is more potent than its closely related analogs, Praeruptorin A and B, in inhibiting cancer cell growth.[1]

Table 1: Anticancer Activity of Praeruptorins against NSCLC Cell Lines [1]

| Compound | Cell Line | IC50 (µM) |

| This compound | A549 | 33.5 ± 7.5 |

| H1299 | 30.7 ± 8.4 | |

| Praeruptorin A | A549 | > 50 |

| H1299 | > 50 | |

| Praeruptorin B | A549 | > 50 |

| H1299 | > 50 |

The superior anticancer activity of this compound is attributed to its ability to induce cell cycle arrest at the G0/G1 phase and promote apoptosis.[1] Mechanistically, this compound has been shown to inactivate the ERK/CTSD signaling pathway.[1] The presence and nature of the ester groups at the C-3' and C-4' positions of the khellactone core are critical for this activity. This compound possesses an angeloyl group at C-3' and an isovaleryl group at C-4'. In contrast, Praeruptorin A has an angeloyl group at C-3' and an acetyl group at C-4', while Praeruptorin B has angeloyl groups at both positions. This suggests that the isovaleryl group at C-4' in this compound may be a key determinant for its enhanced anticancer potency.

This compound inhibits the ERK/CTSD signaling pathway.

Anti-inflammatory Activity

Praeruptorins exhibit significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. The structure of the ester groups at the C-3' and C-4' positions plays a crucial role in determining the potency of this effect.

Table 2: Anti-inflammatory Activity of Praeruptorins (Nitric Oxide Inhibition) [3]

| Compound | IC50 (µM) for NO Inhibition |

| Praeruptorin A | 208 |

| Praeruptorin B | 43.3 |

| Praeruptorin E | > 300 |

Note: Data for this compound was not available in a directly comparable format in the searched literature, but other sources indicate its anti-inflammatory potential.[2]

From the available data, Praeruptorin B, with two angeloyl groups, is a more potent inhibitor of nitric oxide (NO) production compared to Praeruptorin A, which has one angeloyl and one acetyl group.[3] This suggests that the nature and size of the ester functionalities are critical for anti-inflammatory activity. While a direct IC50 value for this compound was not found in a comparative study, its recognized anti-inflammatory effects are likely mediated by the modulation of pathways such as NF-κB.

This compound's anti-inflammatory mechanism via NF-κB pathway.

Neuroprotective Effects

This compound has demonstrated neuroprotective effects against glutamate-induced excitotoxicity, a key factor in several neurodegenerative diseases.[1][4] This protection is mediated, at least in part, by its ability to down-regulate GluN2B-containing NMDA receptors and inhibit intracellular calcium overload.[1][4]

Neuroprotective mechanism of this compound.

Cardiovascular Effects

Praeruptorins, including this compound, are known for their cardiovascular effects, particularly their vasorelaxant and calcium channel blocking activities.[2] this compound acts as a calcium antagonist with a pD2' value of 5.7.[5] This activity is attributed to its ability to block voltage-dependent calcium channels, leading to the relaxation of smooth muscles.[2]

The stereochemistry at the C-3' and C-4' positions is a critical determinant of vasorelaxant activity. For instance, (+)-praeruptorin A (which is the same as this compound) is a more potent vasorelaxant than (-)-praeruptorin A.[2] This difference is likely due to a better fit of the (+)-enantiomer into the pharmacophores of eNOS, leading to the activation of the NO/cGMP signaling pathway.[2]

Experimental Protocols

To facilitate the replication and further investigation of this compound's biological activities, this section provides detailed methodologies for key experiments cited in the literature.

MTT Assay for Anticancer Activity

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Workflow:

MTT assay workflow.

Detailed Protocol:

-

Cell Seeding: Plate cells (e.g., A549, H1299) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Vasorelaxation Assay

This assay is used to evaluate the vasorelaxant effects of compounds on isolated arterial rings.

Workflow:

Vasorelaxation assay workflow.

Detailed Protocol:

-

Tissue Preparation: Euthanize a rat (e.g., Wistar or Sprague-Dawley) and carefully excise the thoracic aorta. Clean the aorta of adherent connective and adipose tissues in cold Krebs-Henseleit (K-H) solution. Cut the aorta into rings of 2-4 mm in length.

-

Mounting: Suspend the aortic rings between two stainless steel hooks in an organ bath containing K-H solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with changes of the K-H solution every 15-20 minutes.

-

Viability Check: After equilibration, contract the rings with a high concentration of KCl (e.g., 60 mM) to check for viability. After washing, if the endothelium is to be kept intact, its integrity is assessed by the relaxation response to acetylcholine (e.g., 10 µM) in rings pre-contracted with phenylephrine (PE, e.g., 1 µM). A relaxation of more than 80% indicates an intact endothelium.

-

Contraction and Compound Addition: Pre-contract the aortic rings with an agonist such as PE (1 µM) or KCl (60 mM). Once a stable contraction is achieved, add this compound in a cumulative manner to obtain a concentration-response curve.

-

Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contraction induced by the agonist. Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximum relaxation.

Conclusion and Future Directions

This compound is a compelling natural product with a rich pharmacological profile. The available structure-activity relationship data, primarily from comparisons with other natural praeruptorins, highlights the critical role of the ester substituents at the C-3' and C-4' positions of the khellactone core in determining its biological activity. The isovaleryl group at C-4' appears to be particularly important for its enhanced anticancer effects.

While this guide provides a solid foundation for understanding the SAR of this compound, further research is warranted. A systematic synthetic program to generate a library of this compound analogs with diverse substitutions at the C-3' and C-4' positions, as well as modifications to the coumarin backbone, would provide a more detailed and quantitative understanding of its SAR. Such studies, coupled with the detailed experimental protocols provided herein, will be instrumental in optimizing the therapeutic potential of this promising natural product scaffold for the development of novel drugs targeting cancer, inflammation, neurodegenerative disorders, and cardiovascular diseases.

References

- 1. The neuroprotective effect of this compound against NMDA-induced apoptosis through down-regulating of GluN2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiproliferative and Antimetastatic Effects of this compound on Human Non-Small Cell Lung Cancer Through Inactivating ERK/CTSD Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. journal.r-project.org [journal.r-project.org]

In Vivo Efficacy of Praeruptorin C: A Technical Guide for Researchers

Introduction: Praeruptorin C (Pra-C), a pyranocoumarin compound isolated from the root of Peucedanum praeruptorum Dunn, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the in vivo efficacy of Pra-C in various animal models, presenting key quantitative data, detailed experimental protocols, and associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of Pra-C.

Neuroprotective Effects in a Huntington's Disease Model

This compound has demonstrated significant neuroprotective effects in a mouse model of Huntington's disease induced by 3-nitropropionic acid (3-NP). Studies show that Pra-C can alleviate motor deficits, mitigate depression-like behaviors, and protect neurons from excitotoxicity.[1][2][3]

Quantitative Data: Behavioral and Molecular Outcomes

| Parameter | Animal Model | Treatment Group | Dosage | Route | Duration | Key Findings | Reference |

| Motor Function (Rotarod Test) | 3-NP induced Huntington's-like mice | Pra-C | 1.5 mg/kg & 3.0 mg/kg | i.p. | 3 days | Significantly increased rotarod fall latency compared to 3-NP group.[2] | [2] |

| Depressive-like Behavior (Forced Swim Test) | 3-NP induced Huntington's-like mice | Pra-C | 3.0 mg/kg | i.p. | 3 days | Significantly reduced immobility time compared to 3-NP group.[2] | [2] |

| Depressive-like Behavior (Tail Suspension Test) | 3-NP induced Huntington's-like mice | Pra-C | 3.0 mg/kg | i.p. | 3 days | Significantly reduced immobility time compared to 3-NP group.[2] | [2] |

| Protein Expression (Striatum) | 3-NP induced Huntington's-like mice | Pra-C | 1.5 mg/kg & 3.0 mg/kg | i.p. | 3 days | Upregulated the expression of BDNF, DARPP32, and huntingtin protein.[1] | [1] |

Experimental Protocol: 3-NP Induced Huntington's Disease Model

1. Animal Model: Male C57BL/6 mice are used. Huntington's disease-like symptoms are induced by intraperitoneal (i.p.) injection of 3-nitropropionic acid (3-NP).

2. Drug Administration: this compound is dissolved in a suitable vehicle and administered to the mice, typically via intraperitoneal injection, at doses of 1.5 mg/kg and 3.0 mg/kg for a period of 3 days.[1][2]

3. Behavioral Testing:

- Rotarod Test: To assess motor coordination and balance, mice are placed on a rotating rod, and the latency to fall is recorded.

- Open Field Test (OFT): This test is used to evaluate locomotor activity and anxiety-like behavior.

- Forced Swimming Test (FST) and Tail Suspension Test (TST): These tests are used to assess depressive-like behavior by measuring the duration of immobility.[1][2]

4. Molecular Analysis: Following the behavioral tests, brain tissues (specifically the striatum) are collected for Western blot analysis to quantify the protein levels of Brain-Derived Neurotrophic Factor (BDNF), Dopamine- and cAMP-Regulated Phosphoprotein of Mr 32 kDa (DARPP32), and huntingtin protein.[1]

Signaling Pathway: Neuroprotection in Huntington's Disease

Caption: Pra-C upregulates huntingtin protein, leading to increased BDNF and DARPP32 expression, which promotes neuronal survival and alleviates Huntington's-like symptoms induced by 3-NP.

Anti-inflammatory and Analgesic Effects

This compound exhibits notable anti-inflammatory and analgesic properties in a mouse model of chronic inflammatory pain induced by Complete Freund's Adjuvant (CFA).

Quantitative Data: Anti-inflammatory and Analgesic Outcomes

| Parameter | Animal Model | Treatment Group | Dosage | Route | Duration | Key Findings | Reference |

| Mechanical Allodynia | CFA-induced inflammatory pain mice | Pra-C | 3 mg/kg | i.p. | 3 days | Significantly relieved CFA-induced mechanical allodynia. | [3] |

| Hindpaw Edema | CFA-induced inflammatory pain mice | Pra-C | 3 mg/kg | i.p. | 3 days | Significantly reduced CFA-induced hindpaw edema. | [3] |

| Microglial Activation (Anterior Cingulate Cortex) | CFA-induced inflammatory pain mice | Pra-C | 3 mg/kg | i.p. | 3 days | Inhibited microglial activation. | [3] |

| Proinflammatory Cytokines (ACC) | CFA-induced inflammatory pain mice | Pra-C | 3 mg/kg | i.p. | 3 days | Reduced levels of TNF-α and IL-1β. | [3] |

Experimental Protocol: CFA-Induced Inflammatory Pain Model

1. Animal Model: Male mice are used. Chronic inflammatory pain is induced by intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw.

2. Drug Administration: this compound is administered intraperitoneally at a dose of 3 mg/kg for 3 days following the CFA injection.[3]

3. Nociceptive Testing: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold.

4. Histological and Molecular Analysis: After the treatment period, the anterior cingulate cortex (ACC) is dissected for analysis. Immunohistochemistry is used to assess microglial activation. Levels of proinflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) are measured using techniques like ELISA or Western blotting.[3]

Signaling Pathway: Anti-inflammatory and Analgesic Action

Caption: Pra-C alleviates chronic inflammatory pain by inhibiting microglial activation and reducing proinflammatory cytokines in the ACC, thereby attenuating neuronal hyperexcitability.

Cardiovascular Effects

This compound has been shown to possess cardiovascular protective effects, primarily attributed to its calcium channel blocking activity.

Quantitative Data: Cardiovascular Outcomes

| Parameter | Animal Model | Treatment | Concentration/Dosage | Key Findings | Reference |

| Coronary Artery Relaxation | Isolated swine coronary strips | Pra-C | IC50 = 79 µM | Induced concentration-dependent relaxation. | [2] |

| Myocardial Contractility | Potassium-depolarized guinea-pig left atria | Pra-C | - | Reduced maximum contractile response to calcium. | [2] |

| Blood Pressure | Normotensive and renal hypertensive rats | (+)-Praeruptorin A | 2 mg/kg (oral) | Reduced blood pressure. | [4] |

Experimental Protocol: Isolated Swine Coronary Artery and Guinea-Pig Atria

1. Tissue Preparation: Swine coronary arteries and guinea-pig left atria are isolated and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

2. Contractility Measurement: The tissues are depolarized with a high potassium solution. The contractile responses to increasing concentrations of calcium chloride are measured in the presence and absence of this compound.

3. Relaxation Studies: Coronary artery strips are pre-contracted with a vasoconstrictor, and the relaxant effect of cumulative concentrations of Pra-C is evaluated.[2]

Logical Relationship: Calcium Antagonism and Vasodilation

Caption: Pra-C acts as a calcium channel blocker, reducing calcium influx into vascular smooth muscle cells, which leads to vasodilation.

Anticancer Potential: In Vitro Evidence

While in vivo studies on the anticancer effects of this compound are limited, in vitro research has shown its potential in non-small cell lung cancer (NSCLC).

In Vitro Data: NSCLC Cell Lines

| Parameter | Cell Line | Treatment | Concentration | Key Findings | Reference |

| Cell Proliferation & Invasion | NSCLC cells | Pra-C | - | Suppressed cell proliferation and invasion. | [5] |

| Cell Cycle | NSCLC cells | Pra-C | - | Induced G0/G1 phase cell cycle arrest. | [5] |

| Protein Expression | NSCLC cells | Pra-C | - | Downregulated cyclin D1 and cathepsin D (CTSD); upregulated p21. | [5] |

Signaling Pathway: Anticancer Mechanism in NSCLC

Caption: Pra-C exerts anticancer effects in NSCLC by inactivating the ERK1/2 signaling pathway, leading to reduced CTSD expression and suppression of cell proliferation and invasion.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. Further research is required to fully elucidate the therapeutic potential and safety profile of this compound in humans.

References

- 1. Antiproliferative and Antimetastatic Effects of this compound on Human Non–Small Cell Lung Cancer through Inactivating ERK/CTSD Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound and E isolated from 'Qian-Hu' on swine coronary artery and guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pra-C exerts analgesic effect through inhibiting microglial activation in anterior cingulate cortex in complete Freund's adjuvant-induced mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Praeruptorin B Mitigates the Metastatic Ability of Human Renal Carcinoma Cells through Targeting CTSC and CTSV Expression - PMC [pmc.ncbi.nlm.nih.gov]

Praeruptorin C Signaling Pathway Modulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin C (PC), a pyranocoumarin derivative isolated from the dried roots of Peucedanum praeruptorum Dunn, has garnered significant scientific interest due to its diverse pharmacological activities. Traditionally used in Chinese medicine, recent studies have begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the signaling pathways modulated by this compound, with a focus on its anticancer and anti-inflammatory effects. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and quantitative data to facilitate further investigation into this promising natural compound.

Core Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways. The most well-documented of these is the ERK/CTSD signaling pathway in the context of non-small cell lung cancer (NSCLC). Additionally, PC has been demonstrated to possess anti-inflammatory properties by inhibiting microglial activation and the production of pro-inflammatory cytokines . Another identified mechanism involves the upregulation of the multidrug resistance-associated protein 2 (MRP2) via the constitutive androstane receptor (CAR) .

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of this compound.

Table 1: Effects of this compound on Non-Small Cell Lung Cancer (NSCLC) Cells

| Parameter | Cell Line | Concentration (µM) | Result | Reference |

| Cell Viability (IC50) | A549 | 33.5 ± 7.5 | 24h treatment | |

| H1299 | 30.7 ± 8.4 | 24h treatment | ||

| Cell Migration | A549 | 10 | Significant inhibition | |

| 20 | Stronger inhibition | |||

| 30 | Most potent inhibition | |||

| Cell Invasion | A549 | 10 | Significant inhibition | |

| 20 | Stronger inhibition | |||

| 30 | Most potent inhibition | |||

| CTSD mRNA Expression | A549 | 10 | ~25% decrease | |

| 20 | ~50% decrease | |||

| 30 | ~75% decrease | |||

| CTSD Protein Expression | A549 | 10 | ~20% decrease | |

| 20 | ~45% decrease | |||

| 30 | ~70% decrease | |||

| Cyclin D1 Protein Expression | A549 | 10 | ~15% decrease | |

| 20 | ~40% decrease | |||

| 30 | ~65% decrease | |||

| p21 Protein Expression | A549 | 10 | ~1.5-fold increase | |

| 20 | ~2.5-fold increase | |||

| 30 | ~3.5-fold increase | |||

| p-ERK1/2 Protein Expression | A549 | 10 | ~20% decrease | |

| 20 | ~50% decrease | |||

| 30 | ~75% decrease |

Table 2: Anti-inflammatory Effects of this compound

| Parameter | Cell Line/Model | Treatment | Result | Reference |

| TNF-α Level | BV-2 microglia | Pra-C (10 µM) + LPS | Significant reduction compared to LPS alone | [1] |

| IL-1β Level | BV-2 microglia | Pra-C (10 µM) + LPS | Significant reduction compared to LPS alone | [1] |

| Microglial Activation (Iba-1 positive cells) | Mouse model of inflammatory pain | Pra-C (3 mg/kg) | Significant reduction in ACC | [1] |

Signaling Pathway Diagrams

Caption: this compound inhibits the MEK/ERK pathway, leading to decreased CTSD and Cyclin D1, and increased p21, ultimately suppressing NSCLC cell proliferation, migration, and invasion.

Caption: this compound inhibits the activation of microglia, thereby reducing the release of pro-inflammatory cytokines TNF-α and IL-1β.

Experimental Protocols

Cell Culture

-

Cell Lines:

-

Human non-small cell lung cancer: A549 (ATCC® CCL-185™), H1299 (ATCC® CRL-5803™)

-

Human lung fibroblast: WI-38 (ATCC® CCL-75™)

-

Human kidney proximal tubule: HK-2 (ATCC® CRL-2190™)

-

Mouse microglial cell line: BV-2

-

-

Culture Medium:

-

A549, H1299, WI-38, HK-2: RPMI-1640 medium (Gibco) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

BV-2: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed cells (1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (0, 10, 20, 30, 40, 50 µM) for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Colony Formation Assay

-

Treat A549 cells with this compound (0, 10, 20, 30 µM) for 24 hours.

-

Harvest the cells and seed 500 cells per well in a 6-well plate.

-

Incubate for 10-14 days, allowing colonies to form.

-

Wash the colonies with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with 0.1% crystal violet for 20 minutes.

-

Count the number of colonies (containing >50 cells).

Wound Healing Assay

-

Grow A549 cells to confluence in a 6-well plate.

-

Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash with PBS to remove detached cells.

-

Add fresh medium containing various concentrations of this compound (0, 10, 20, 30 µM).

-

Capture images of the wound at 0 and 24 hours.

-

Measure the wound width and calculate the percentage of wound closure.

Transwell Migration and Invasion Assay

-

For the invasion assay, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For the migration assay, the insert remains uncoated.

-

Seed A549 cells (5 x 10^4 cells) in the upper chamber in serum-free medium containing this compound (0, 10, 20, 30 µM).

-

Add medium with 10% FBS to the lower chamber as a chemoattractant.

-

Incubate for 24 hours.

-

Remove non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

-

Fix the cells on the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Count the number of migrated/invaded cells in several random fields under a microscope.

Cell Cycle Analysis (Flow Cytometry)

-

Treat A549 cells with this compound (0, 10, 20, 30 µM) for 24 hours.

-

Harvest and fix the cells in 70% ice-cold ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Western Blotting

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

p-ERK1/2 (Thr202/Tyr204): Rabbit pAb (Cell Signaling Technology, #9101, 1:1000)

-

ERK1/2: Rabbit pAb (Cell Signaling Technology, #9102, 1:1000)

-

CTSD: Rabbit mAb (Cell Signaling Technology, #5601, 1:1000)

-

Cyclin D1: Rabbit mAb (Cell Signaling Technology, #2978, 1:1000)

-

p21 Waf1/Cip1: Rabbit mAb (Cell Signaling Technology, #2947, 1:1000)

-

GAPDH: Rabbit mAb (Cell Signaling Technology, #2118, 1:1000)

-

-

Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) kit.

Caption: A streamlined workflow for the detection of specific proteins using Western blotting.

Quantitative Real-Time PCR (RT-qPCR)

-

Isolate total RNA from cells using TRIzol reagent.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using a SYBR Green master mix and the following primer pairs (from OriGene):

-

Human CTSD: HP205315

-

Human Cyclin D1: HP208069

-

Human p21: HP205930

-

Human GAPDH: HP205798

-

-

Use the 2^-ΔΔCt method to calculate the relative mRNA expression levels, with GAPDH as the internal control.

ELISA for TNF-α and IL-1β

-

Culture BV-2 microglial cells and treat with this compound and/or LPS.

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Constitutive Androstane Receptor (CAR) Activation Assay (Luciferase Reporter Assay)

-

Co-transfect HepG2 cells with a CAR expression vector and a luciferase reporter plasmid containing CAR response elements.

-

Treat the transfected cells with various concentrations of this compound.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Increased luciferase activity indicates activation of CAR.

Conclusion

This compound is a multi-target compound with significant potential in oncology and inflammatory disease research. Its ability to modulate the ERK/CTSD pathway in NSCLC, coupled with its anti-inflammatory effects on microglia, highlights its promise as a therapeutic agent. This guide provides a foundational framework of quantitative data and detailed experimental protocols to support and stimulate further research into the signaling pathways modulated by this compound. The provided methodologies can be adapted and optimized for specific research questions, ultimately contributing to a deeper understanding of this compound's mechanism of action and its potential clinical applications.

References

Neuroprotective Effects of Praeruptorin C: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Praeruptorin C (Pra-C), a sesquelin-type coumarin derived from the dried roots of Peucedanum praeruptorum Dunn, has demonstrated significant neuroprotective properties in preclinical studies. This technical guide provides an in-depth overview of the current understanding of Pra-C's neuroprotective mechanisms, supported by quantitative data from key experiments. Detailed experimental protocols are provided to enable the replication and further investigation of these findings. Furthermore, this guide visualizes the elucidated signaling pathways and experimental workflows using the DOT language to facilitate a clear and comprehensive understanding of the molecular interactions and experimental designs. The primary neuroprotective activities of Pra-C identified to date involve the mitigation of excitotoxicity, regulation of apoptosis, and potential modulation of neurotrophic factor expression, positioning it as a promising candidate for further drug development in the context of neurodegenerative diseases.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily focusing on the attenuation of neuronal damage induced by excitotoxicity and the regulation of apoptotic pathways.

Attenuation of NMDA Receptor-Mediated Excitotoxicity

Glutamate-induced excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a key pathological event in many neurodegenerative disorders. Pra-C has been shown to protect cortical neurons from NMDA-induced injury.[1] A critical aspect of this protection is the selective downregulation of the GluN2B subunit of the NMDA receptor.[1] This action is significant as GluN2B-containing NMDA receptors are heavily implicated in excitotoxic neuronal death. By reducing the expression of this subunit, Pra-C effectively dampens the excessive calcium influx that triggers downstream apoptotic cascades.[1]

Regulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a crucial process in the pathogenesis of neurodegenerative diseases. This compound has been demonstrated to inhibit neuronal apoptosis through the modulation of the Bcl-2 family of proteins.[1] Specifically, Pra-C helps to balance the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[1] This regulation prevents the mitochondrial dysfunction and subsequent release of cytochrome c that are hallmarks of the intrinsic apoptotic pathway.

Neuroprotection in a Huntington's Disease Model

In a 3-nitropropionic acid (3-NP)-induced mouse model of Huntington's disease, Pra-C has been shown to alleviate motor deficits and depression-like behaviors.[2][3][4] Mechanistically, Pra-C treatment leads to the upregulation of key neuroprotective proteins in the striatum, including:

-

Brain-Derived Neurotrophic Factor (BDNF): A critical neurotrophin involved in neuronal survival, growth, and synaptic plasticity.

-

Dopamine- and cAMP-regulated phosphoprotein 32 (DARPP-32): A key signaling molecule in the dopamine pathway within the striatum.

-

Huntingtin (Htt) protein: The protein mutated in Huntington's disease; Pra-C appears to restore levels of the normal protein.[2][4]